molecular formula C12H22O2 B110231 (Z)-5-Decenyl acetate CAS No. 67446-07-5

(Z)-5-Decenyl acetate

Cat. No. B110231
CAS RN: 67446-07-5
M. Wt: 198.3 g/mol
InChI Key: VTUFOIHYMMMNOM-SREVYHEPSA-N
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Patent
US06215019B1

Procedure details

For example, 5-hexenoic acid or an ester of 5-hexenoic acid (e.g. methyl 5-hexenoate, ethyl 5-hexenoate, etc.) could be used instead of 1-hexene, but the synthesis would entail a reduction of a carboxylic acid or an ester to an alcohol followed by acetylation. These syntheses are respectively shown in FIGS. 6 and 7. With reference to FIGS. 6 an 7, the 5-hexenoic acid or 5-hexenoate is reacted with 5-decene to form 5-decenoic acid or 5-decenoate, respectively, in the presence of Grubbs' catalyst and under vacuum. The resulting 5-decenoic acid or 5-decenoate are then reacted with 1-hexene, reduced, and acetylated to form 5-decenyl acetate. In addition, synthesizing 5-decenoic acid would have advantages because the salt of 5-decenoic acid could be recrystallized to increase the trans-isomer to greater than 90 percent trans-5-decenoic acid, which is then reduced and acetylated to greater than 90 percent trans-5-decenyl acetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-decenoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:12])(=O)[CH2:2][CH2:3][CH2:4][CH:5]=[CH:6][CH2:7][CH2:8][CH2:9][CH3:10].[C:13]([O-])(=[O:23])[CH2:14]CCC=CCCCC.C=CCCCC>Cl[Ru](=CC1C=CC=CC=1)([P](C1CCCCC1)(C1CCCCC1)C1CCCCC1)([P](C1CCCCC1)(C1CCCCC1)C1CCCCC1)Cl>[C:13]([O:12][CH2:1][CH2:2][CH2:3][CH2:4][CH:5]=[CH:6][CH2:7][CH2:8][CH2:9][CH3:10])(=[O:23])[CH3:14] |^1:39,58|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC=CCCCC)(=O)O
Name
5-decenoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC=CCCCC)(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl[Ru](Cl)([P](C1CCCCC1)(C2CCCCC2)C3CCCCC3)([P](C4CCCCC4)(C5CCCCC5)C6CCCCC6)=CC7=CC=CC=C7

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCCCCC=CCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06215019B1

Procedure details

For example, 5-hexenoic acid or an ester of 5-hexenoic acid (e.g. methyl 5-hexenoate, ethyl 5-hexenoate, etc.) could be used instead of 1-hexene, but the synthesis would entail a reduction of a carboxylic acid or an ester to an alcohol followed by acetylation. These syntheses are respectively shown in FIGS. 6 and 7. With reference to FIGS. 6 an 7, the 5-hexenoic acid or 5-hexenoate is reacted with 5-decene to form 5-decenoic acid or 5-decenoate, respectively, in the presence of Grubbs' catalyst and under vacuum. The resulting 5-decenoic acid or 5-decenoate are then reacted with 1-hexene, reduced, and acetylated to form 5-decenyl acetate. In addition, synthesizing 5-decenoic acid would have advantages because the salt of 5-decenoic acid could be recrystallized to increase the trans-isomer to greater than 90 percent trans-5-decenoic acid, which is then reduced and acetylated to greater than 90 percent trans-5-decenyl acetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-decenoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:12])(=O)[CH2:2][CH2:3][CH2:4][CH:5]=[CH:6][CH2:7][CH2:8][CH2:9][CH3:10].[C:13]([O-])(=[O:23])[CH2:14]CCC=CCCCC.C=CCCCC>Cl[Ru](=CC1C=CC=CC=1)([P](C1CCCCC1)(C1CCCCC1)C1CCCCC1)([P](C1CCCCC1)(C1CCCCC1)C1CCCCC1)Cl>[C:13]([O:12][CH2:1][CH2:2][CH2:3][CH2:4][CH:5]=[CH:6][CH2:7][CH2:8][CH2:9][CH3:10])(=[O:23])[CH3:14] |^1:39,58|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC=CCCCC)(=O)O
Name
5-decenoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC=CCCCC)(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl[Ru](Cl)([P](C1CCCCC1)(C2CCCCC2)C3CCCCC3)([P](C4CCCCC4)(C5CCCCC5)C6CCCCC6)=CC7=CC=CC=C7

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCCCCC=CCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.